molecular formula C14H18 B14325917 5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene CAS No. 106320-75-6

5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene

Cat. No.: B14325917
CAS No.: 106320-75-6
M. Wt: 186.29 g/mol
InChI Key: MWVRQYWAZFGOPI-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group, an ethynyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-ethynyl-1,3-dimethylbenzaldehyde or 5-tert-butyl-2-ethynyl-1,3-dimethylbenzoic acid.

    Reduction: Formation of 5-tert-butyl-2-ethyl-1,3-dimethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its aromatic ring and functional groups. For example, in electrophilic aromatic substitution reactions, the electron-donating tert-butyl and methyl groups activate the benzene ring towards electrophiles, facilitating the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3,5-dimethylbenzene: Similar structure but lacks the ethynyl group.

    5-tert-Butyl-2-ethyl-1,3-dimethylbenzene: Similar structure with an ethyl group instead of an ethynyl group.

    4-tert-Butyl-2,6-dimethylbenzene: Similar structure with different positions of the substituents.

Uniqueness

5-tert-Butyl-2-ethynyl-1,3-dimethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in various coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

106320-75-6

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

5-tert-butyl-2-ethynyl-1,3-dimethylbenzene

InChI

InChI=1S/C14H18/c1-7-13-10(2)8-12(9-11(13)3)14(4,5)6/h1,8-9H,2-6H3

InChI Key

MWVRQYWAZFGOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#C)C)C(C)(C)C

Origin of Product

United States

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